2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate is a complex organic compound that features a piperidine ring, a thiazole ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-1,3-thiazole-2-amine with 2-(piperidin-2-yl)ethanol in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the desired carbamate linkage. The reaction is usually carried out under mild conditions, with the temperature maintained at around 25-30°C and the reaction time ranging from 12 to 24 hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate can undergo various chemical reactions, including:
Substitution: The chloro group on the thiazole ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Sodium chlorite, CO₂ atmosphere, mild conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Amines or thiols, basic conditions, room temperature.
Major Products
Oxidation: Formation of lactam derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
2-(2-piperidin-2-ylethyl)pyridine: Similar structure but lacks the thiazole ring.
N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine: Contains a pyridine ring instead of a thiazole ring.
2-(Piperidin-4-yloxy)nicotinamide: Contains a nicotinamide group instead of a carbamate group.
Uniqueness
2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate is unique due to the presence of both a piperidine ring and a thiazole ring, which confer specific chemical and biological properties. The combination of these structural features makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H20ClN3O2S |
---|---|
Molecular Weight |
365.9 g/mol |
IUPAC Name |
2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C17H20ClN3O2S/c18-15-11-24-16(21-15)13-6-1-2-7-14(13)20-17(22)23-10-8-12-5-3-4-9-19-12/h1-2,6-7,11-12,19H,3-5,8-10H2,(H,20,22) |
InChI Key |
YHQSHGPYYNXGGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CCOC(=O)NC2=CC=CC=C2C3=NC(=CS3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.